Cyclohept-1-ene-1-carbonyl chloride
Description
Cyclohept-1-ene-1-carbonyl chloride is an organochlorine compound featuring a seven-membered cycloheptene ring with a single double bond (at the 1-position) and a reactive carbonyl chloride group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in acylations and polymer chemistry.
Properties
CAS No. |
72233-47-7 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
cycloheptene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
HADFNTJXTJZYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohept-1-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohept-1-ene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohept-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as Diels-Alder reactions, with dienes to form bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH₃) or alcohols (ROH) are commonly used under mild conditions.
Addition Reactions: Halogens (X₂) or hydrogen halides (HX) are used, often in the presence of a catalyst.
Cycloaddition Reactions: Dienes are used, typically under thermal or photochemical conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Haloalkanes: Formed from addition reactions.
Bicyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
Cyclohept-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The reactivity of cyclohept-1-ene-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the cycloheptene ring also contributes to its reactivity, allowing for addition and cycloaddition reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogue identified is cyclohepta-1,3,5-triene-1-carbonyl chloride (CAS 103533-75-1), which differs in having three conjugated double bonds (1,3,5-positions) within the cycloheptene ring . This increased unsaturation significantly alters its electronic properties and reactivity.
Table 1: Key Differences Between Cyclohept-1-ene-1-carbonyl Chloride and Cyclohepta-1,3,5-triene-1-carbonyl Chloride
| Property | This compound | Cyclohepta-1,3,5-triene-1-carbonyl Chloride |
|---|---|---|
| Structure | Single double bond (1-position) | Three conjugated double bonds (1,3,5-positions) |
| CAS Number | Not publicly listed | 103533-75-1 |
| EC Number | Not available | None |
| Reactivity | Moderate electrophilicity | Enhanced electrophilicity due to conjugation |
| Stability | Likely more stable | Potentially prone to polymerization/decay |
Regulatory and Industrial Relevance
- This contrasts with this compound, which may fall under broader organochlorine regulations depending on jurisdiction.
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